2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide
Description
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a benzothiadiazine-derived acetamide featuring a 1,1-dioxide moiety, a 2-fluorophenyl substituent at position 4, and a chloro group at position 6 of the benzothiadiazine ring. The acetamide side chain is substituted with a 3,4-dimethylphenyl group, distinguishing it from simpler aromatic acetamides .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-14-7-9-17(11-15(14)2)26-22(29)13-28-27-23(18-5-3-4-6-20(18)25)19-12-16(24)8-10-21(19)32(28,30)31/h3-12H,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWDUDYWJMXSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a member of the benzothiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 487.93 g/mol. The structure includes a thiadiazine ring and various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 487.93 g/mol |
| Structure | Chemical Structure |
The biological activity of benzothiadiazine derivatives is often attributed to their ability to interact with specific biological targets. The presence of halogen atoms (chlorine and fluorine) can enhance the reactivity of these compounds, allowing for more effective binding to target proteins. Chlorine atoms, in particular, have been shown to improve the intrinsic biological activity by influencing steric and electronic properties in binding sites .
Antimicrobial Activity
Preliminary studies have indicated that compounds within this class exhibit significant antimicrobial properties. For instance, related compounds have shown high antibacterial efficacy against pathogens such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 5 μM .
Anticancer Activity
Research has also explored the anticancer potential of benzothiadiazine derivatives. The unique structural features of these compounds may allow them to interfere with cancer cell proliferation pathways. In vitro studies have demonstrated that similar derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of structurally similar benzothiadiazine derivatives. Compounds with chlorine substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. The study reported a zone of inhibition of 22 mm against Pseudomonas aeruginosa for one such derivative .
Study 2: Anticancer Properties
In another study focusing on anticancer effects, researchers synthesized several benzothiadiazine derivatives and tested their cytotoxicity on human cancer cell lines. The results indicated that the presence of electron-withdrawing groups like chlorine significantly increased cytotoxicity, suggesting a structure-activity relationship (SAR) that favors halogenated compounds for anticancer applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 of the benzothiadiazine ring undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions.
Mechanistic Insight :
The electron-deficient benzothiadiazine ring facilitates nucleophilic attack at C6, with the sulfonyl group stabilizing intermediates via resonance. Steric hindrance from the 2-fluorophenyl group slows reactivity compared to non-halogenated analogs .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic (HCl, H₂O/EtOH) | 6M HCl, reflux, 8h | Carboxylic acid derivative (free -COOH group) | |
| Alkaline (NaOH) | 2M NaOH, 60°C, 3h | Sodium carboxylate |
Kinetics :
Hydrolysis rates depend on substituents: The 3,4-dimethylphenyl group slightly retards reaction due to steric effects .
Redox Reactions
The sulfonamide group (1,1-dioxido) participates in redox processes:
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Reduction | Zn/HCl, RT, 2h | Desulfonylated benzothiadiazine | |
| Oxidation | H₂O₂/AcOH, 70°C, 6h | Sulfonic acid derivative (further oxidation of sulfonamide) |
Stability :
The sulfonamide group resists oxidation under mild conditions but degrades under strong oxidative agents .
Electrophilic Aromatic Substitution
The 2-fluorophenyl group undergoes limited electrophilic substitution due to electron-withdrawing effects:
Regioselectivity :
Fluorine’s strong meta-directing nature dominates, overriding steric effects from adjacent groups .
Ring-Opening Reactions
Under strongly acidic or basic conditions, the benzothiadiazine ring undergoes decomposition:
Cross-Coupling Reactions
The chlorine atom participates in Pd-catalyzed couplings:
| Reaction | Catalyst/Base | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives at C6 | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amine derivatives |
Yield Optimization :
Reactions require anhydrous conditions and ligand tuning to mitigate steric hindrance .
Stability Under Environmental Conditions
Key Research Findings
-
Synthetic Utility : The chlorine atom at C6 is the most reactive site, enabling modular derivatization for drug discovery .
-
Hydrolytic Sensitivity : The acetamide group requires protection during multi-step syntheses .
-
Electrophilic Limitations : Substitution on the 2-fluorophenyl ring is restricted to strong electrophiles .
Comparison with Similar Compounds
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate
- Core structure : Benzothiazole (vs. benzothiadiazine-1,1-dioxide in the target compound).
- Substituents : Lacks the 1,1-dioxido group but shares a chloro substituent and a methyl-substituted aryl acetamide.
- Biological activity : Benzothiazoles exhibit anticancer, antibacterial, and antifungal properties due to their structural mimicry of benzylpenicillin’s lateral chain .
- Crystallographic differences : The dihedral angle between benzothiazole and benzene planes is 79.3°, suggesting conformational rigidity, whereas the target compound’s benzothiadiazine-1,1-dioxide ring may adopt distinct torsion angles due to sulfone-induced planarity .
N-(4-Bromophenyl)acetamide Derivatives
- Core structure : Simple acetamide with bromophenyl substitution.
- Key differences : Lacks heterocyclic systems (e.g., benzothiadiazine) and complex substituents.
- Bond length variations : C1–C2 bond length in the title compound (1.501 Å) is shorter than in N-(4-bromophenyl)acetamide derivatives (1.53 Å), indicating subtle electronic differences influenced by the benzothiadiazine system .
Electronic and Steric Effects
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound introduces electronegativity and steric hindrance distinct from chlorine in benzothiazole analogs. Fluorine’s smaller size may allow tighter binding to hydrophobic enzyme pockets.
- Dimethylphenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
